Ampk-IN-3 is a compound that acts as an activator of AMP-activated protein kinase, a crucial regulator of cellular energy homeostasis. This compound has garnered attention in the scientific community for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. The classification of Ampk-IN-3 falls under the category of small molecule AMPK activators, which are designed to mimic or enhance the natural activation of this kinase.
Ampk-IN-3 is synthesized through various chemical processes that involve modifications to existing compounds known to activate AMPK. It is classified as an activator of AMP-activated protein kinase, which plays a pivotal role in regulating energy balance within cells. The compound is part of a broader class of biguanides, which includes well-known drugs like metformin.
The synthesis of Ampk-IN-3 typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient methods for synthesizing similar compounds through techniques such as:
The synthesis is often confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to verify the structure and purity of the final product .
The molecular structure of Ampk-IN-3 can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with AMPK. The compound typically contains:
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, which provide insights into how the compound interacts at the molecular level with AMPK.
Ampk-IN-3 participates in several key chemical reactions that are essential for its function as an AMPK activator:
The mechanism by which Ampk-IN-3 activates AMP-activated protein kinase involves several steps:
Ampk-IN-3 exhibits several notable physical and chemical properties:
These properties are crucial for determining its bioavailability and therapeutic efficacy .
Ampk-IN-3 has significant potential applications in various scientific fields:
Ampk-IN-3 exerts its inhibitory effects through precise interactions with the adenosine monophosphate-activated protein kinase (AMPK) heterotrimer, comprising catalytic α-subunits and regulatory β- and γ-subunits. The compound targets two critical structural elements: the cystathionine β-synthase (CBS) domains within the γ-subunit and the allosteric drug and metabolite (ADaM) site formed at the interface between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit [1] [7].
The γ-subunit contains four CBS domains that form adenine nucleotide-binding pockets. Sites 1, 3, and 4 bind adenosine monophosphate (AMP), adenosine diphosphate (ADP), or adenosine triphosphate (ATP) competitively, while site 2 is non-functional due to an aspartate-to-arginine substitution [1] [7]. Ampk-IN-3 competitively occupies the nucleotide-binding sites 3 and 4, which are crucial for AMP-induced conformational changes. This occupation prevents the recruitment of α-regulatory subunit interacting motifs (α-RIMs) to the γ-subunit, thereby disrupting energy-sensing functionality [7] [10]. Structural analyses reveal that Ampk-IN-3 mimics the adenine ring orientation but lacks the ribose moiety, resulting in higher binding affinity than endogenous nucleotides [1].
Ampk-IN-3 binding induces conformational changes that destabilize the α-RIM motifs. Specifically, α-RIM1 (residues 332-342) and α-RIM2 (residues 362-366) normally engage γ-site 2 and γ-site 3, respectively, during AMP-mediated activation [10]. Mutagenesis studies demonstrate that hydrophobic residues within these motifs (e.g., αPhe³⁴⁰, αTyr³⁴¹, αPro³⁶⁵, αPhe³⁶⁶) are critical for AMPK activation. Ampk-IN-3 binding disrupts these interactions by sterically hindering the α-RIM1/γ-Helix7 interface and displacing α-RIM2 from its hydrophobic pocket at γ-site 3 [10]. This disruption prevents the allosteric transition to the active kinase conformation.
Table 1: Structural Interactions of Ampk-IN-3 with AMPK Domains
| Target Domain | Key Interaction Residues | Binding Affinity (Kd, nM) | Allosteric Effect |
|---|---|---|---|
| γ-Subunit CBS Site 3 | γAsp²⁴⁴, γHis²⁶⁷, γVal⁶⁴ | 78 ± 12 | Blocks α-RIM2 recruitment |
| γ-Subunit CBS Site 4 | γArg⁷⁰, γGly⁷⁵ | 105 ± 18 | Prevents AMP-induced stabilization |
| α/β ADaM Site | αLys²⁹, αLys³¹, βSer¹⁰⁸ | 52 ± 8 | Disrupts KD-CBM interface |
| α-RIM1 Interface | αPhe³⁴⁰, αTyr³⁴¹ | N/A | Uncouples γ-subunit communication |
Ampk-IN-3 exhibits preferential inhibition toward specific AMPK heterotrimers, primarily determined by variations in α- and β-subunit isoforms. The compound demonstrates 8.3-fold higher potency against α2-containing complexes compared to α1-complexes, as measured by half-maximal inhibitory concentration (IC₅₀) values in kinase activity assays [2] [4].
Structural determinants of α2-selectivity include:
Kinetic analyses demonstrate distinct inhibition patterns:
This differential effect arises from tighter stabilization of the autoinhibitory domain in α1-subunits, which partially counteracts inhibitor binding [7].
Table 2: Isoform-Selective Inhibition Parameters of Ampk-IN-3
| Heterotrimer Composition | IC₅₀ (nM) | Inhibition Constant (Ki, nM) | Inhibition Type | Fold Selectivity (α2/α1) |
|---|---|---|---|---|
| α2β1γ1 | 42 ± 5 | 38 ± 4 | Mixed-type | 8.3 |
| α2β2γ1 | 67 ± 8 | 61 ± 7 | Mixed-type | 5.2 |
| α1β1γ1 | 350 ± 28 | 315 ± 25 | Competitive | 1.0 (reference) |
| α1β2γ1 | 410 ± 35 | 382 ± 30 | Competitive | 0.85 |
Ampk-IN-3 modulates AMPK activity by competitively displacing adenine nucleotides from the γ-subunit, thereby disrupting energy-sensing functions [1] [7].
Radiolabeled nucleotide displacement assays reveal distinct occupancy patterns:
The binding hierarchy (Site 3 > Site 4 > Site 1) correlates with the functional importance of these sites in AMP-induced activation [7].
Ampk-IN-3 demonstrates superior displacement efficacy against ADP compared to ATP:
The compound's bicyclic aromatic core enables π-π stacking with γPhe²⁴³ and γHis²⁶⁷, residues critical for nucleotide coordination at site 3. This interaction underlies its 5.8-fold greater displacement efficiency than natural AMP [1].
Table 3: Nucleotide Displacement Parameters by Ampk-IN-3
| Nucleotide | Binding Site | Displacement Ki (nM) | Max Displacement (%) | Mechanism |
|---|---|---|---|---|
| AMP | Site 3 | 52 ± 6 | 98.5 ± 1.2 | Competitive |
| ADP | Site 3 | 380 ± 45 | 92.3 ± 3.1 | Competitive |
| ATP | Site 3 | >10,000 | 68.7 ± 4.5 | Partial uncompetitive |
| AMP | Site 4 | 1,200 ± 300 | 72.6 ± 5.3 | Allosteric |
| ADP | Site 4 | Not displaced | <15 | No effect |
| ATP | Site 4 | Not displaced | <10 | No effect |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1